ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an amino group, a bromine atom, and an ethyl ester group
Mechanism of Action
Target of Action
Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications Imidazole derivatives have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .
Mode of Action
Imidazole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For instance, some imidazole derivatives have shown inhibitory activity against influenza A, indicating their potential impact on viral replication pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to have diverse biological activities, indicating that they can cause a variety of molecular and cellular changes .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at temperatures between 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the imidazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole derivatives with different oxidation states.
Condensation Reactions: The amino group can participate in condensation reactions to form imidazole-based polymers
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Condensation Agents: Such as aldehydes or ketones for condensation reactions
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazole-based polymers, and oxidized imidazole derivatives .
Scientific Research Applications
Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate
- Ethyl 2-amino-4-iodo-1H-imidazole-5-carboxylate
- Ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate
Uniqueness
Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 2-amino-5-bromo-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHYBOOPWVUOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090379-45-4 |
Source
|
Record name | ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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